molecular formula C10H17NO B8361374 6-Diethylaminohex-4-ynal

6-Diethylaminohex-4-ynal

Cat. No.: B8361374
M. Wt: 167.25 g/mol
InChI Key: PFWBKPFVTONDKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Diethylaminohex-4-ynal is an aliphatic aldehyde featuring a diethylamino group at the sixth carbon and a triple bond (alkyne) at the fourth position. This structure confers unique reactivity and physicochemical properties, making it a compound of interest in organic synthesis and pharmaceutical research. Its alkyne functionality allows participation in click chemistry (e.g., Huisgen cycloaddition), distinguishing it from simpler aldehydes .

Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

6-(diethylamino)hex-4-ynal

InChI

InChI=1S/C10H17NO/c1-3-11(4-2)9-7-5-6-8-10-12/h10H,3-4,6,8-9H2,1-2H3

InChI Key

PFWBKPFVTONDKL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC#CCCC=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 6-Diethylaminohex-4-ynal with analogous compounds, focusing on functional groups, reactivity, and applications.

Table 1: Structural and Functional Comparison

Compound Key Functional Groups Reactivity/Applications Solubility (Polar Solvents) Notable Studies
This compound Aldehyde, alkyne, diethylamino Click chemistry, Schiff base formation High (due to diethylamino) Limited direct studies; inferred from analogs
4-Hydroxybenzaldehyde Aldehyde, phenolic hydroxyl Antioxidant, antimicrobial agents Moderate Ethnopharmacological studies
Ethylhexyl acetate Ester (ethylhexyl group) Plasticizer, solvent Low Industrial applications
N-Ethylmorpholine Tertiary amine, morpholine ring pH adjustment, catalysis High Catalytic and biochemical roles

Key Differences

Reactivity: this compound combines aldehyde and alkyne reactivity, enabling dual functionalization (e.g., sequential alkyne-azide cycloaddition followed by aldehyde-amine condensation). This contrasts with 4-Hydroxybenzaldehyde, which primarily undergoes electrophilic aromatic substitution or oxidation . The diethylamino group enhances nucleophilicity compared to N-ethylmorpholine, which lacks an aldehyde for covalent bonding .

Biological Activity: 4-Hydroxybenzaldehyde exhibits documented antimicrobial and antioxidant properties due to its phenolic structure . In contrast, this compound’s bioactivity remains understudied, though its diethylamino group may interact with cellular membranes or enzymes .

Industrial Use: Ethylhexyl acetate is widely employed as a non-reactive solvent, whereas this compound’s applications are niche, focusing on synthetic intermediates or specialized drug discovery .

Research Findings and Gaps

  • Synthetic Utility: The alkyne in this compound allows modular derivatization, a feature absent in 4-hydroxybenzaldehyde or ethylhexyl acetate .
  • Toxicity Data: Unlike N-ethylmorpholine (well-characterized in industrial safety guidelines), toxicity profiles for this compound are sparse, necessitating further investigation .
  • Thermodynamic Stability: Computational studies suggest the alkyne in this compound reduces stability compared to saturated analogs, impacting storage conditions .

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